(S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid is a chiral amino acid derivative It is structurally related to phenylalanine, with a benzyloxy group attached to the phenyl ring
Mechanism of Action
Target of Action
It is known to belong to the class of organic compounds known as phenylpropanoic acids . These compounds typically contain a benzene ring conjugated to a propanoic acid .
Mode of Action
As a phenylpropanoic acid derivative, it may interact with its targets in a manner similar to other compounds in this class
Biochemical Pathways
Phenylpropanoic acids are known to play roles in various biochemical processes, but the exact pathways and downstream effects of Starbld0005361 remain to be determined .
Result of Action
As a phenylpropanoic acid derivative, it may exert effects similar to other compounds in this class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available (S)-phenylalanine.
Protection of the Amino Group: The amino group of (S)-phenylalanine is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Introduction of the Benzyloxy Group: The protected phenylalanine undergoes a Friedel-Crafts alkylation reaction with benzyl alcohol in the presence of a Lewis acid catalyst like aluminum chloride to introduce the benzyloxy group.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl-substituted derivatives.
Substitution: Amides, esters, or other functionalized derivatives.
Scientific Research Applications
(S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biochemistry: It serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.
Chemical Biology: It can be incorporated into peptides and proteins to study their structure and function.
Industrial Applications: It may be used in the synthesis of specialty chemicals and advanced materials.
Comparison with Similar Compounds
(S)-Phenylalanine: The parent compound without the benzyloxy group.
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid (Tyrosine): Similar structure with a hydroxy group instead of a benzyloxy group.
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA): Contains two hydroxy groups on the phenyl ring.
Uniqueness: (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a building block for the synthesis of novel compounds with improved pharmacological properties.
Properties
IUPAC Name |
(2S)-2-amino-3-(3-phenylmethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)10-13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRFLYKCDZFCHW-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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